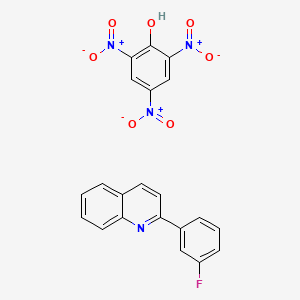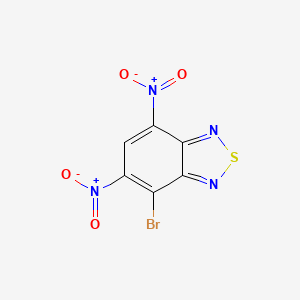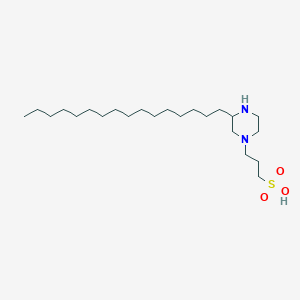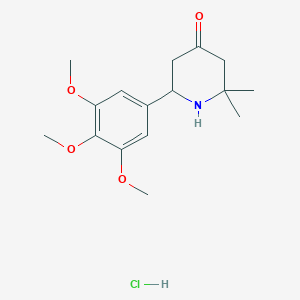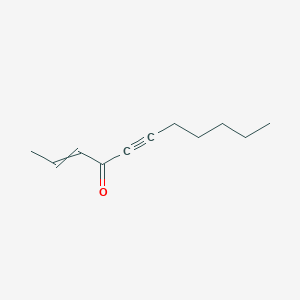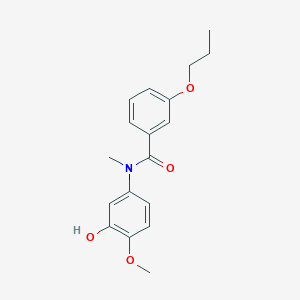
N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group, a methoxy group, and a propoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide can be achieved through a multi-step process. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-hydroxy-4-methoxybenzaldehyde and 3-propoxybenzoic acid.
Formation of Benzamide Core: The 3-propoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with N-methylamine to form N-methyl-3-propoxybenzamide.
Coupling Reaction: The 3-hydroxy-4-methoxybenzaldehyde is then coupled with N-methyl-3-propoxybenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the benzamide core can interact with enzymes and receptors, modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxy-4-methoxyphenyl)-N-methylbenzamide
- N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-ethoxybenzamide
- N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-butoxybenzamide
Uniqueness
N-(3-Hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. The combination of hydroxy, methoxy, and propoxy groups provides a distinct chemical profile that can be exploited for various applications.
Properties
CAS No. |
90234-50-7 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(3-hydroxy-4-methoxyphenyl)-N-methyl-3-propoxybenzamide |
InChI |
InChI=1S/C18H21NO4/c1-4-10-23-15-7-5-6-13(11-15)18(21)19(2)14-8-9-17(22-3)16(20)12-14/h5-9,11-12,20H,4,10H2,1-3H3 |
InChI Key |
XFGWYQDCNDCYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


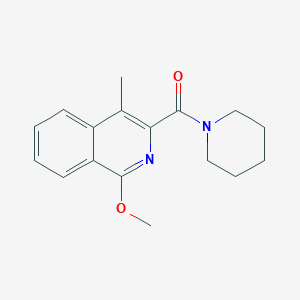
![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
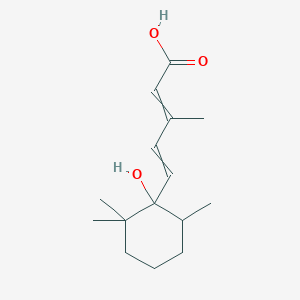
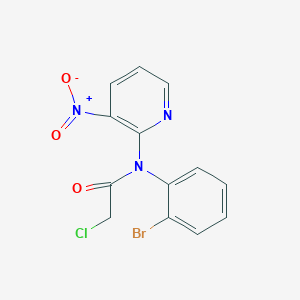
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)

